molecular formula C9H16Cl2N2 B6343969 (Propan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride CAS No. 1240576-98-0

(Propan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride

Cat. No.: B6343969
CAS No.: 1240576-98-0
M. Wt: 223.14 g/mol
InChI Key: SOIHZFQKWZZEMG-UHFFFAOYSA-N
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Description

(Propan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride is a chemical compound used in scientific research. It possesses diverse applications due to its unique properties, making it valuable for studying biological processes and developing novel therapeutic interventions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)(pyridin-2-ylmethyl)amine involves the reaction of 2-pyridinecarboxaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like methanol under ambient conditions. The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of (Propan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

(Propan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic agent in drug discovery and development.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Propan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dipicolylamine: Another pyridine-based compound used in similar applications.

    Bis(pyridin-2-ylmethyl)amine: A structurally related compound with similar properties

Uniqueness

(Propan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride is unique due to its specific structural features, which confer distinct binding properties and reactivity. This makes it particularly valuable in applications requiring selective interaction with molecular targets.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-8(2)11-7-9-5-3-4-6-10-9;;/h3-6,8,11H,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIHZFQKWZZEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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